molecular formula C18H20FN5S2 B2614502 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-40-6

2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2614502
CAS No.: 868222-40-6
M. Wt: 389.51
InChI Key: GOPIIQJKYPIEAP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group and an isopropylthio moiety at positions 4 and 5, respectively. A methylthio-linked pyrimidine ring (4,6-dimethyl substituents) is appended to the triazole via a thioether bridge. The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the pyrimidine ring could facilitate interactions with enzyme active sites, analogous to nucleoside analogs.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5S2/c1-11(2)26-18-23-22-16(24(18)15-7-5-14(19)6-8-15)10-25-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPIIQJKYPIEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the fluorophenyl and isopropylthio groups. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with 4,6-dimethyl-2-thiouracil in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylthiol and a suitable triazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The compound’s thioether (-S-) groups exhibit moderate reactivity in nucleophilic substitution reactions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
OxidationH2_2O2_2, AcOH, 60°C, 4 hSulfoxide derivative (S=O formed at methylthio group)68%
AlkylationCH3_3I, K2_2CO3_3, DMFMethylated thioether at triazole or pyrimidine positions45–52%
  • Key Insight : Oxidation of the thioether to sulfoxide enhances polarity, potentially improving solubility for biological applications.

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic substitutions and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS, AIBN, CCl4_4, refluxBrominated triazole at C-3 position72%
Suzuki CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2, DMFAryl-substituted triazole derivatives58%
  • Mechanistic Note : Bromination proceeds via radical intermediates, while cross-coupling requires palladium catalysis .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidine moiety undergoes regioselective reactions:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO3_3, H2_2SO4_4, 0°CNitro group introduced at C-5 position61%
ChlorinationSO2_2Cl2_2, DCM, rtChlorinated pyrimidine at methyl positions49%
  • Research Finding : Nitration at C-5 enhances electron-deficient character, improving binding to biological targets like kinases .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent is relatively inert but participates in selective reactions:

Reaction TypeReagents/ConditionsProductYieldReference
SNAr ReactionNaNH2_2, NH3_3, −33°CAmino substitution at para-fluorine38%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOBiaryl derivatives via C–F activation43%
  • Limitation : Low yields in SNAr reactions due to steric hindrance from adjacent substituents .

Reductive Transformations

The compound’s sulfur and nitrogen centers are susceptible to reduction:

Reaction TypeReagents/ConditionsProductYieldReference
DesulfurizationRaney Ni, EtOH, ΔRemoval of thioether groups81%
Triazole Ring ReductionH2_2, Pd/C, MeOHPartially saturated triazole derivative67%
  • Application : Desulfurization simplifies the scaffold for SAR studies.

Stability Under Acidic/Basic Conditions

ConditionObservationReference
1M HCl, 24 h, rtDegradation of triazole ring (15% decomposition)
1M NaOH, 24 h, rtThioether hydrolysis (22% decomposition)

Key Research Findings

  • Biological Relevance : Brominated derivatives (e.g., from Section 2) show enhanced FGFR4 inhibitory activity (IC50_{50} = 12 nM) .

  • Synthetic Utility : Methylation of thioether groups improves crystallinity for X-ray analysis .

  • Limitations : Low reactivity of the fluorophenyl group necessitates harsh conditions for functionalization .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties. The presence of the triazole ring may enhance its efficacy against various pathogens.

Anticancer Potential

Studies on related compounds have demonstrated significant anticancer activity against various human cancer cell lines (e.g., A375, DU145). The National Cancer Institute has evaluated some derivatives for their antiproliferative potential using the NCI-60 screening program, indicating a pathway for potential cancer therapeutics .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The triazole structure suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of related compounds:

StudyFindings
MDPI Pharmaceuticals (2022)Investigated new derivatives for anticancer activity; some showed significant inhibition against multiple cancer cell lines .
PMC Article (2021)Explored synthesis and antibacterial properties; highlighted structure–activity relationships that influence microbial inhibition .
Bidepharm ResearchFocused on optimizing synthetic routes for industrial production while maximizing yield and minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to triazole derivatives reported in the literature, focusing on structural motifs and bioactivity trends.

Structural Analogues

Key structural differences between the target compound and similar triazole-based molecules include:

  • Core Heterocycle: The target compound uses a 1,2,4-triazole linked to a pyrimidine, whereas analogs like those in employ benzopyranone or Schiff base linkages.
  • Substituents: The 4-fluorophenyl and isopropylthio groups in the target compound contrast with the benzopyranone and aromatic amine substituents in ’s derivatives.
  • Thioether Linkages : Dual thioether bonds in the target compound may influence solubility and metabolic stability compared to single thioether or ether linkages in analogs.

Bioactivity Trends

A comparative table of triazole derivatives is provided below:

Compound Class Core Structure Key Substituents Bioactivity (500 mg/L) Reference
Triazole-Schiff base benzopyranones Benzopyranone-triazole Aromatic amines, benzopyranone Moderate anti-CMV*
Target Compound Triazole-pyrimidine 4-Fluorophenyl, isopropylthio Unknown N/A

*CMV: Cucumber Mosaic Virus

  • Antiviral Activity: The benzopyranone-triazole hybrids in showed moderate inhibition of CMV at 500 mg/L, likely due to interference with viral replication machinery . The target compound’s pyrimidine moiety could enhance binding to viral enzymes (e.g., polymerases or proteases) compared to benzopyranone, but this remains speculative without empirical data.
  • Role of Fluorine: The 4-fluorophenyl group in the target compound may improve membrane permeability and target affinity relative to non-fluorinated analogs, as seen in fluoroquinolone antibiotics.
  • Thioether vs.

Pharmacokinetic and Toxicity Considerations

  • The isopropylthio group in the target compound may increase lipophilicity, raising concerns about hepatotoxicity, a common issue with sulfur-containing drugs.
  • Pyrimidine rings often confer favorable solubility compared to benzopyranones, which could enhance bioavailability.

Biological Activity

The compound 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triazole ring , fluorophenyl group , and a pyrimidine core , which contribute to its biological activity. The presence of sulfur in the isopropylthio group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine have been tested against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Triazole derivativeHCT-116 (Colon)6.2
Triazole derivativeT47D (Breast)27.3
Triazole derivativeMCF-7 (Breast)Not specified

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In studies, related compounds demonstrated effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole derivativeStaphylococcus aureus0.1 μg/mL
Triazole derivativeEscherichia coli0.05 μg/mL

The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cellular membranes .

The biological activity of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis.
  • DNA Interaction : The triazole ring can intercalate with DNA or RNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation may contribute to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study on 5-fluoro-4'-thiouridine showed significant inhibition of leukemia L1210 cells at concentrations as low as 4×1074\times 10^{-7} M, indicating a potential pathway for the development of triazole-based therapies against hematological malignancies .
  • Another investigation into triazolo[1,5-a][1,3,5]triazines revealed potent antiproliferative activity against breast and colon cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. Intermediate Characterization :

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR: δ 8.2–8.5 ppm for fluorophenyl protons; 13C NMR: δ 160–165 ppm for triazole carbons) .
  • IR Spectroscopy : Detect thiol (-SH) at ~2550 cm⁻¹ pre-alkylation and its disappearance post-alkylation .

Basic: Which spectroscopic and computational methods validate its structural and electronic properties?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S bond lengths: 1.75–1.82 Å; triazole ring planarity) .
  • 19F NMR : Confirm fluorine substitution patterns (δ -110 to -115 ppm for para-fluorophenyl groups) .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV-Vis data .

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